

4-Methoxythiophene-3-carboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxythiophene-3-carboxylic acid

Cat. No.: B1362314

[Get Quote](#)

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Methoxythiophene-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

4-Methoxythiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

The definitive chemical identifiers and structural representations for this molecule are crucial for its application in research and synthesis. Its chemical formula is $C_6H_6O_3S$.^{[1][2][3]} The IUPAC name for the compound is **4-Methoxythiophene-3-carboxylic acid**.^[1] It is registered under the CAS Number 71050-40-3.^{[1][3][4]} The molecular weight of the compound is 158.18 g/mol .^{[2][5]} For computational chemistry applications, its structure is represented by the SMILES string COc1csc(C(=O)O)c1 and the InChI string InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8).^[2]

Molecular Structure:

Physicochemical and Spectroscopic Data

Quantitative data for **4-Methoxythiophene-3-carboxylic acid** is summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights. The compound is known to be a solid at room temperature.

[2]

Property	Value	Reference
IUPAC Name	4-Methoxythiophene-3-carboxylic acid	[1]
CAS Number	71050-40-3	[1][3][4]
Chemical Formula	C ₆ H ₆ O ₃ S	[1][2][3]
Molecular Weight	158.18 g/mol	[2][5]
Physical Form	Solid	[2]
SMILES	COc1csc(C(=O)O)c1	[2]
InChI	1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)	[2]
Predicted XlogP	1.1	[6]
Monoisotopic Mass	158.00377 Da	[6]

Spectroscopic Profile (Predicted)

Detailed experimental spectra for **4-Methoxythiophene-3-carboxylic acid** are not readily available. However, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8-

4.0 ppm, and the acidic proton would appear as a broad signal downfield, typically above δ 10 ppm.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the δ 165-180 ppm range.^[7] The carbons of the thiophene ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy group being significantly downfield. The methoxy carbon would resonate around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, appearing between 2500-3300 cm^{-1} .^[8] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1680-1710 cm^{-1} for an aromatic carboxylic acid.^[9] Additionally, characteristic C-O stretching and C-H stretching vibrations for the aromatic ring and methoxy group would be present.^[8]
^[9]
- Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound (158.0038 g/mol). Predicted fragmentation patterns include adducts such as $[\text{M}+\text{H}]^+$ at m/z 159.01105 and $[\text{M}+\text{Na}]^+$ at m/z 180.99299.^[6]

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for **4-Methoxythiophene-3-carboxylic acid** is not widely documented. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of thiophene rings. The following protocol is a generalized procedure adapted from similar syntheses.

Hypothetical Synthesis of **4-Methoxythiophene-3-carboxylic acid**

This multi-step synthesis starts from a commercially available thiophene derivative.

Step 1: Bromination of a suitable thiophene precursor.

- Protocol: To a solution of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1

equivalents) portion-wise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Carboxylation via Lithium-Halogen Exchange.

- Protocol: Dissolve the brominated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
- Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the mixture over crushed dry ice.
- Allow the mixture to warm to room temperature.
- Quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic.
- Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis of the Ester.

- Protocol: Dissolve the crude carboxylic ester from the previous step in a mixture of methanol and water.
- Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 equivalents).

- Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.
- The resulting precipitate, **4-Methoxythiophene-3-carboxylic acid**, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **4-Methoxythiophene-3-carboxylic acid**, a critical process for its use in research and development.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(methoxycarbonyl)thiophene-3-carboxylic acid synthesis - [chemicalbook](#) [chemicalbook.com]
- 2. 4-(methoxycarbonyl)thiophene-3-carboxylic acid | 4282-30-8 [\[sigmaaldrich.com\]](#)
- 3. PubChemLite - 4-methoxythiophene-3-carboxylic acid (C₆H₆O₃S) [\[pubchemlite.lcsb.uni.lu\]](#)

- 4. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0002072) [hmdb.ca]
- 5. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [4-Methoxythiophene-3-carboxylic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362314#4-methoxythiophene-3-carboxylic-acid-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com